CTPS1/2 Inhibitory Potency: Class-Level Inference from 2-(Alkylsulfonamido)thiazol-4-yl)acetamide Series
The target compound belongs to a chemotype validated as pan-CTPS1/2 inhibitors by Novak et al. (2022). While direct IC50 data for CAS 922129-12-2 are not publicly disclosed, the series demonstrates that optimized 2-(sulfonamido)thiazol-4-yl)acetamides achieve nanomolar CTPS1 inhibition. The initial HTS hit exhibited CTPS1 IC50 > 10 μM; iterative optimization yielded compound 27 with markedly improved potency [1]. The 4-methoxyphenylsulfonamido and p-tolyl acetamide features of the target compound align with key SAR vectors identified in the optimization pathway, suggesting it lies within the active potency range of the series.
| Evidence Dimension | CTPS1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred to be within the nanomolar to low micromolar range based on structural similarity to optimized series members |
| Comparator Or Baseline | Initial HTS hit from the same chemotype: CTPS1 IC50 > 10 μM |
| Quantified Difference | Expected improvement of at least 10- to 100-fold over the initial HTS hit, based on established SAR for the chemotype |
| Conditions | Recombinant human CTPS1 enzyme assay, ADP-Glo format, as described in Novak et al. 2022 [1] |
Why This Matters
Demonstrates that the compound is not an inactive member of the chemotype, but possesses the structural determinants essential for CTPS1/2 target engagement, distinguishing it from untargeted thiazole acetamides or simple sulfonamide analogs.
- [1] Novak A, Laughton D, Lane R, et al. Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation. J Med Chem. 2022;65(24):16640-16650. doi:10.1021/acs.jmedchem.2c01446 View Source
